4-Trimethylsilylbutanoic acid
CAS No.: 2345-40-6
Cat. No.: VC8413175
Molecular Formula: C7H16O2Si
Molecular Weight: 160.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2345-40-6 |
|---|---|
| Molecular Formula | C7H16O2Si |
| Molecular Weight | 160.29 g/mol |
| IUPAC Name | 4-trimethylsilylbutanoic acid |
| Standard InChI | InChI=1S/C7H16O2Si/c1-10(2,3)6-4-5-7(8)9/h4-6H2,1-3H3,(H,8,9) |
| Standard InChI Key | SZCGFQALLUBALV-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)CCCC(=O)O |
| Canonical SMILES | C[Si](C)(C)CCCC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecule consists of a four-carbon aliphatic chain terminating in a carboxylic acid group () and a trimethylsilyl () moiety at the terminal carbon. This configuration introduces steric hindrance and electronic effects that influence its reactivity. The silyl group enhances stability against nucleophilic attack while moderating the acidity of the carboxylic acid compared to unsubstituted butanoic acid .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 160.286 g/mol | |
| Exact Mass | 160.092 g/mol | |
| LogP | 2.189 | |
| Polar Surface Area | 37.3 Ų |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A validated route involves the lithiation of 2-(trimethylsilyl)acetic acid followed by alkylation. As detailed in The Journal of Organic Chemistry :
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Lithiation: Treatment of 2-(trimethylsilyl)acetic acid with -butyllithium (-BuLi, 2.1 equiv) at −78°C generates a stabilized enolate.
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Alkylation: Subsequent addition of an alkyl halide (1.05 equiv) at 0°C extends the carbon chain, yielding 4-trimethylsilylbutanoic acid after acidic workup .
Reactivity and Functionalization
Carboxylic Acid Derivatives
The group undergoes standard transformations:
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Esterification: Reacts with alcohols under acid catalysis to form silylated esters.
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Amide Formation: Couples with amines via carbodiimide-mediated activation.
Silyl Group Reactivity
The moiety is susceptible to protodesilylation under acidic or basic conditions, enabling its use as a transient protecting group. For example, treatment with tetra--butylammonium fluoride (TBAF) cleaves the silyl group, regenerating butanoic acid derivatives .
Applications in Organic Synthesis
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